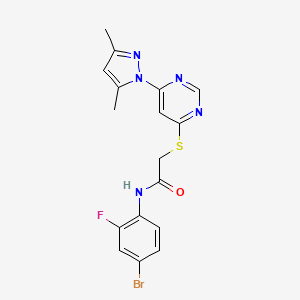

N-(4-bromo-2-fluorophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrFN5OS/c1-10-5-11(2)24(23-10)15-7-17(21-9-20-15)26-8-16(25)22-14-4-3-12(18)6-13(14)19/h3-7,9H,8H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDRRXUKSKUUFIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=C(C=C(C=C3)Br)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrFN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromo-2-fluorophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

- Molecular Formula : C18H19BrFN3O4

- Molecular Weight : 440.26 g/mol

- CAS Number : 1251594-07-6

The compound exhibits significant biological activity primarily through its interaction with specific molecular targets involved in cellular signaling pathways. The presence of the pyrazole and pyrimidine moieties suggests that it may act as an inhibitor of certain kinases or enzymes involved in cancer progression and inflammation.

Anticancer Activity

Research has indicated that compounds with similar structural features to this compound demonstrate potent anticancer properties. For instance:

- Inhibition of Kinases : Studies show that derivatives with similar structures can inhibit MEK1/2 kinases, leading to decreased proliferation in leukemia cell lines such as MV4-11 and MOLM13 at concentrations around 0.3 to 1.2 µM .

| Compound | Target | IC50 (µM) | Cell Line |

|---|---|---|---|

| AZD6244 | MEK1/2 | 0.3 - 1.2 | MV4-11 |

| PYZ37 | COX-II | 0.2 | Various |

Antiviral Activity

Similar compounds have been explored for their antiviral properties, particularly against retroviruses:

- Reverse Transcriptase Inhibition : Certain pyrazole derivatives showed enhanced reverse transcriptase inhibitory activity, indicating potential use in antiviral therapies .

Case Studies

- Study on MEK Inhibition :

- Antiviral Efficacy :

Q & A

Basic: What synthetic routes and reaction conditions optimize the yield and purity of this compound?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Nucleophilic substitution : Bromination of the phenyl ring under controlled temperature (e.g., 60–80°C) using reagents like N-bromosuccinimide (NBS) .

- Thioether formation : Coupling of the pyrimidinyl-thiol intermediate with an acetamide derivative via a Mitsunobu reaction or using coupling agents like EDCI/HOBt in anhydrous dichloromethane .

- Pyrazole functionalization : Introducing 3,5-dimethylpyrazole via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under inert atmospheres .

Optimization : Yield improvements require precise stoichiometric ratios (e.g., 1.2 equivalents of thiolating agents) and inert solvents (DMF or THF) to minimize side reactions .

Basic: Which analytical techniques confirm structural integrity and purity?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify key functional groups (e.g., bromophenyl at δ 7.3–7.8 ppm, pyrazole protons at δ 2.1–2.5 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 478.03) and fragmentation patterns .

- HPLC-PDA : Assesses purity (>95%) using a C18 column with acetonitrile/water gradients .

Advanced: How can SHELXL resolve crystallographic ambiguities in this compound?

Methodological Answer:

- Refinement Strategy : Use SHELXL’s Least-Squares refinement with anisotropic displacement parameters for heavy atoms (Br, S). The TWIN command addresses twinning in polar space groups .

- Hydrogen Bonding : Apply AFIX constraints to model hydrogen atoms in pyrazole and acetamide moieties. Validate using PLATON ’s ADDSYM to detect missed symmetry .

- Validation : Cross-check residual density maps (e.g., peaks >0.5 eÅ indicate unresolved solvent) .

Advanced: How to reconcile contradictory bioactivity data across assay systems?

Methodological Answer:

- Assay-Specific Variables : Control for pH (e.g., 7.4 vs. 6.8 in tumor models) and redox conditions that alter thioacetamide reactivity .

- Metabolite Profiling : Use LC-MS to identify hydrolyzed intermediates (e.g., free thiols) that may antagonize activity in serum-rich media .

- Structural Analog Comparison : Benchmark against pyrimidine-thioacetamide derivatives (e.g., N-(4-chlorophenyl) analogs) to isolate substituent-specific effects .

Advanced: How do Br/F substituents influence crystal packing?

Methodological Answer:

- Halogen Bonding : Br acts as a σ-hole donor, forming C–Br···π interactions (3.3–3.5 Å) with pyrimidine rings, while F engages in weak C–F···H–N hydrogen bonds .

- Graph Set Analysis : Use R_2$$^2(8) motifs to describe dimeric arrangements via N–H···O acetamide interactions. Compare with CSD entries (e.g., refcode XEJWUT) for statistical validation .

Basic: Which structural motifs correlate with biological activity?

Methodological Answer:

- Thioacetamide Bridge : Critical for Michael addition with cysteine residues in enzyme active sites (e.g., kinase inhibition) .

- Halogenated Aromatic Rings : Bromine enhances lipophilicity (clogP ~3.5), improving membrane permeability, while fluorine fine-tunes electronic effects (σ = 0.34) .

- Pyrazole-Pyrimidine Core : Stabilizes π-π stacking with aromatic amino acids (e.g., Tyr93 in EGFR) .

Advanced: How to validate 3D conformation via computational methods?

Methodological Answer:

- DFT Optimization : Compare gas-phase geometries (B3LYP/6-31G*) with experimental X-ray torsional angles (e.g., C–S–C bond angle ~105°) .

- CSD Cross-Referencing : Match unit cell parameters (a, b, c) and Z’ values with analogous structures (e.g., CSD entry FOHCUJ) .

- Docking Studies : Use AutoDock Vina to simulate binding poses against target proteins (e.g., PARP1) and validate with SPR binding kinetics .

Basic: How to troubleshoot low yields in the final coupling step?

Methodological Answer:

- Catalyst Screening : Test Pd(OAc)/Xantphos vs. CuI/neocuproine for Buchwald-Hartwig amidation .

- Solvent Optimization : Switch from DMF to toluene for SNAr reactions to reduce hydrolysis .

- Workup Refinement : Use aqueous NaSO washes to remove unreacted brominated intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.